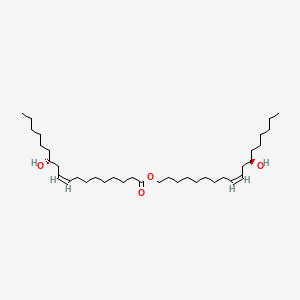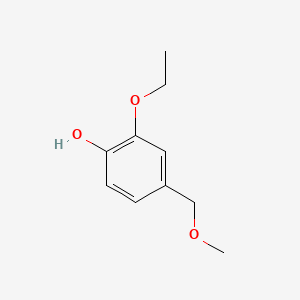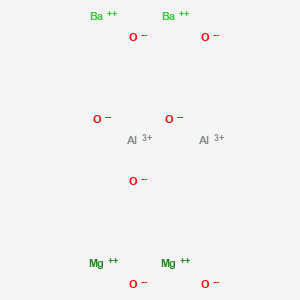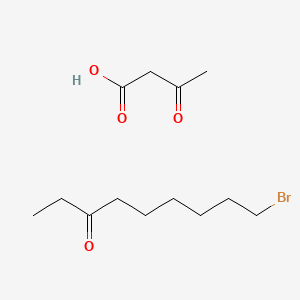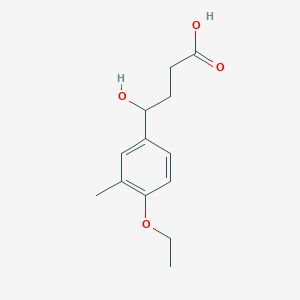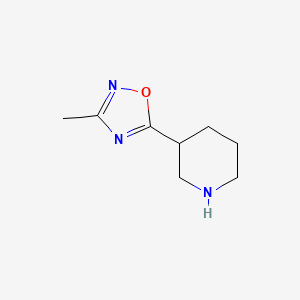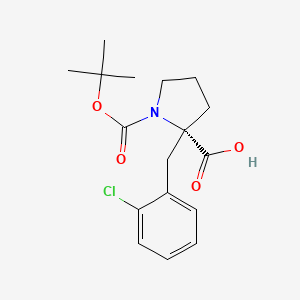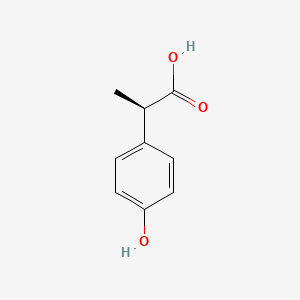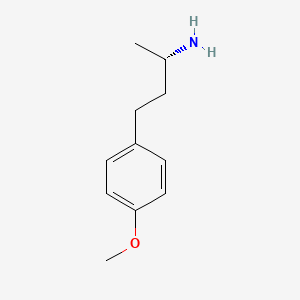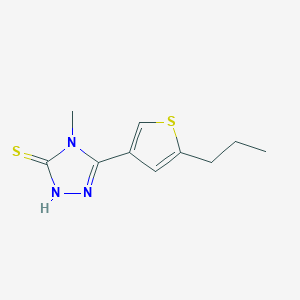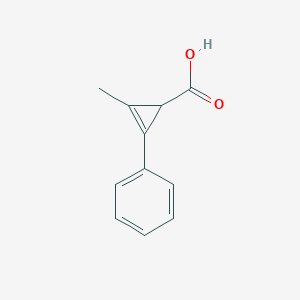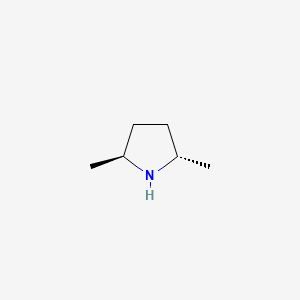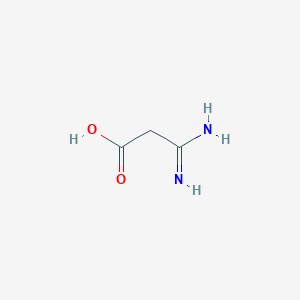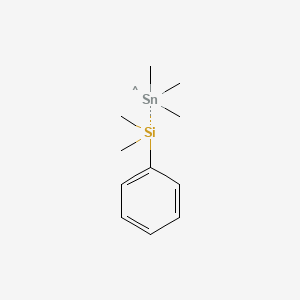
Silane, dimethyl-phenyl-(trimethylstannyl)-
Overview
Description
Silane, dimethyl-phenyl-(trimethylstannyl)- is an organosilicon compound with the molecular formula C₁₁H₂₀SiSn It is characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, dimethyl-phenyl-(trimethylstannyl)- typically involves the reaction of phenylsilane with trimethyltin chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of silane, dimethyl-phenyl-(trimethylstannyl)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and control the reaction conditions. The product is then purified using techniques such as distillation or chromatography to remove any impurities and obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Silane, dimethyl-phenyl-(trimethylstannyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, dimethyl-phenyl-(trimethylstannyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and diagnostic agents.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of silane, dimethyl-phenyl-(trimethylstannyl)- involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It can also participate in nucleophilic substitution reactions, where the trimethylstannyl group is replaced by other functional groups. These interactions are mediated by the unique electronic and steric properties of the compound, which influence its reactivity and selectivity in different chemical environments.
Comparison with Similar Compounds
Silane, dimethyl-phenyl-(trimethylstannyl)- can be compared with other similar compounds, such as:
Phenylsilane: Similar in structure but lacks the trimethylstannyl group, resulting in different reactivity and applications.
Dimethyldichlorosilane: Used in the production of polydimethylsiloxane (PDMS) but has different functional groups and reactivity.
Tris(trimethylsilyl)silane: Often used as a reducing agent but has different chemical properties due to the presence of trimethylsilyl groups instead of trimethylstannyl.
The uniqueness of silane, dimethyl-phenyl-(trimethylstannyl)- lies in its combination of silicon and tin atoms, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds.
Properties
InChI |
InChI=1S/C8H11Si.3CH3.Sn/c1-9(2)8-6-4-3-5-7-8;;;;/h3-7H,1-2H3;3*1H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDOAAHFNLDCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1.C[Sn](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20SiSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94397-44-1 | |
| Record name | Silane, dimethyl-phenyl-(trimethylstannyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094397441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


